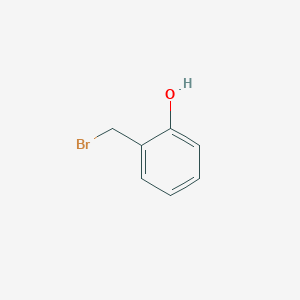

2-(Bromomethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKGKBKFUATGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544748 | |

| Record name | 2-(Bromomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58402-38-3 | |

| Record name | 2-(Bromomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Bromomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)phenol is a bifunctional organic compound of significant interest in synthetic chemistry, particularly in the fields of pharmaceutical and fine chemical development.[1][2] Its unique structure, featuring both a reactive bromomethyl group and a phenolic hydroxyl group, makes it a versatile building block for the synthesis of a wide array of complex molecules and heterocyclic systems.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its key chemical reactions.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO | [3] |

| Molecular Weight | 187.03 g/mol | [3] |

| CAS Number | 58402-38-3 | [3] |

| Appearance | Liquid (at standard conditions) | - |

| Boiling Point | 253.6 ± 15.0 °C (Predicted) | - |

| Density | 1.593 ± 0.06 g/cm³ (Predicted) | - |

| Flash Point | 107.2 ± 20.4 °C | - |

| pKa | 9.35 ± 0.35 (Predicted) | [3] |

| Solubility | Slightly soluble in water (2.4 g/L at 25°C) | [3] |

| InChI Key | BRKGKBKFUATGIX-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC=C(C(=C1)CBr)O | [3] |

Reactivity and Chemical Profile

The chemical behavior of this compound is dominated by its two functional groups: the phenolic hydroxyl (-OH) group and the benzylic bromide (-CH₂Br) group.[4] This bifunctionality allows for a diverse range of chemical transformations.

2.1. Reactivity of the Bromomethyl Group

The bromomethyl group is highly susceptible to nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism.[4] The bromine atom is an excellent leaving group, and the benzylic carbon is electrophilic, making it a prime target for a wide variety of nucleophiles. This allows for the facile introduction of new functional groups by reaction with amines, thiols, alcohols, and other nucleophiles to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.[4]

2.2. Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide anion. This phenoxide is a potent nucleophile and can participate in reactions such as O-alkylation.[4] Furthermore, the hydroxyl group activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions.

2.3. Intramolecular Reactions

The ortho positioning of the hydroxyl and bromomethyl groups makes this compound an ideal substrate for intramolecular cyclization reactions.[4] Under basic conditions, the deprotonated phenoxide can readily attack the electrophilic carbon of the bromomethyl group in an intramolecular Sₙ2 reaction, leading to the formation of dihydrobenzofuran, a common heterocyclic motif in natural products and pharmaceuticals.[4]

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several routes. The two most common methods are the direct bromination of o-cresol (B1677501) and the Appel reaction of 2-(hydroxymethyl)phenol.

3.1. Synthesis via Direct Bromination of o-Cresol

This method involves the regioselective bromination of the methyl group of o-cresol. Careful control of reaction conditions is necessary to favor benzylic bromination over electrophilic aromatic substitution on the ring.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to scrub HBr), dissolve o-cresol (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or chlorobenzene.[5][6]

-

Initiation: The reaction can be initiated by either UV light or a radical initiator such as azobisisobutyronitrile (AIBN) to promote benzylic bromination.

-

Bromination: While stirring and under initiation conditions, slowly add a solution of bromine (1.0 equivalent) in the same solvent from the dropping funnel. The addition is typically carried out at a temperature that facilitates the reaction without excessive side product formation, often near the boiling point of the solvent.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of o-cresol and the formation of the product.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, a dilute solution of sodium thiosulfate (B1220275) (to quench any remaining bromine), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

3.2. Synthesis via Appel Reaction of 2-(Hydroxymethyl)phenol

The Appel reaction provides a mild method for converting the hydroxyl group of 2-(hydroxymethyl)phenol into a bromide.[4][7][8]

Experimental Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(hydroxymethyl)phenol (1.0 equivalent) and triphenylphosphine (B44618) (1.1 equivalents) in an anhydrous solvent such as dichloromethane (B109758) or acetonitrile.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Brominating Agent: Slowly add carbon tetrabromide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-4 hours). The reaction progress can be monitored by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue will contain the product and triphenylphosphine oxide as a byproduct.

-

Purification: Purify the crude product by silica (B1680970) gel column chromatography. The triphenylphosphine oxide can be largely removed by trituration with a solvent in which the product is soluble but the oxide is not (e.g., a mixture of hexane (B92381) and ethyl acetate).

Visualization of Synthesis Workflow

The following diagram illustrates the synthesis of this compound from o-cresol via radical bromination.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 58402-38-3 | Benchchem [benchchem.com]

- 5. US3449443A - Method for selectively brominating phenols - Google Patents [patents.google.com]

- 6. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]

- 7. Appel reaction - Wikipedia [en.wikipedia.org]

- 8. Appel Reaction [organic-chemistry.org]

An In-depth Technical Guide to 2-(Bromomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(bromomethyl)phenol, a versatile bifunctional reagent crucial in synthetic organic chemistry. It details the compound's identifiers, physicochemical properties, and key reactive characteristics. Special emphasis is placed on its role as a building block in the synthesis of complex organic molecules, particularly heterocyclic structures of interest in medicinal chemistry. This document includes detailed experimental protocols for its synthesis and subsequent reactions, quantitative data, and visual diagrams of its synthetic pathways and reaction mechanisms to serve as a practical resource for laboratory scientists.

Chemical Identifiers and Properties

This compound, also known as 2-hydroxybenzyl bromide, is an aromatic compound featuring both a phenol (B47542) and a benzylic bromide functional group. This unique ortho-substitution pattern is the basis for its versatile reactivity.

Identifiers

The compound is cataloged across numerous chemical databases. Key identifiers are summarized below for easy reference.

| Identifier Type | Value | Source(s) |

| CAS Number | 58402-38-3 | [1][2][3][4] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₇BrO | [1][2][3][4] |

| InChI | InChI=1S/C7H7BrO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5H2 | [1][2] |

| InChIKey | BRKGKBKFUATGIX-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC=C(C(=C1)CBr)O | [1][2] |

| Synonyms | 2-hydroxybenzyl bromide, o-(Bromomethyl)phenol | [1] |

| PubChem CID | 13600482 | [1][2] |

| DSSTox Substance ID | DTXSID10544748 | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Molecular Weight | 187.03 g/mol | [1][2][3][4] |

| Appearance | Liquid (predicted) | [3] |

| Boiling Point | 253.6 ± 15.0 °C (Predicted) | [3] |

| Density | 1.593 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 107.2 ± 20.4 °C (Predicted) | [3] |

| pKa | 9.35 ± 0.35 (Predicted) | [2] |

| Solubility | Sparingly soluble in water (2.4 g/L at 25 °C) | [2] |

| XLogP3 | 1.6 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1][2] |

Synthesis of this compound

Experimental Protocol: Bromination of a Cresol (B1669610) Analogue

The following protocol for the bromination of p-cresol (B1678582) to 2-bromo-4-methylphenol (B149215) can be adapted for the synthesis of this compound from o-cresol (B1677501).[5][6]

Materials:

-

p-Cresol (or o-cresol for the target synthesis)

-

Bromine

-

Carbon tetrachloride (or other suitable solvent like chloroform (B151607) or chlorobenzene)[5][7]

-

Methane (B114726) sulfonic acid (optional Lewis acid catalyst)[5]

-

Nitrogen gas

-

Aqueous sodium bicarbonate solution

-

Water

Equipment:

-

Three-necked round-bottom flask with mechanical stirrer, thermowell, and a double-coiled condenser.

-

Dropping funnel

-

Apparatus for reduced pressure distillation

Procedure:

-

In a three-necked flask protected from light, introduce 21.6 g of p-cresol, 134 ml of anhydrous carbon tetrachloride, and 0.96 g of methane sulfonic acid.[5]

-

Bring the solution to 30°C.[5]

-

Dissolve 32 g of liquid bromine in 106 ml of carbon tetrachloride and add this solution to the reactor dropwise over approximately 6 hours at a uniform rate, maintaining the temperature at 30°C.[5]

-

Monitor the reaction progress using gas chromatography until the starting cresol is less than 0.2%.[5]

-

Purge the reaction mixture with nitrogen to remove dissolved HBr.[5]

-

Wash the organic layer with water and then with an aqueous sodium bicarbonate solution to remove any remaining traces of HBr.[5]

-

Distill the carbon tetrachloride from the organic layer under reduced pressure to obtain the crude product.[5]

-

The product can be further purified by vacuum distillation.

Chemical Reactivity and Synthetic Applications

This compound's synthetic utility stems from its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and an electrophilic benzylic bromide.[8] This allows for a diverse range of chemical transformations.

Nucleophilic Substitution at the Benzylic Carbon

The bromomethyl group is highly reactive towards a variety of nucleophiles via an S(_N)2 mechanism, owing to the good leaving group ability of the bromide ion.[8] This allows for the facile introduction of various functionalities.

-

Reaction with Amines: Forms aminomethyl phenols.

-

Reaction with Thiols: Yields thiomethyl phenols.

-

Reaction with Alcohols/Phenols: Produces ethers.

Intramolecular Cyclization: Synthesis of Dihydrobenzofurans

The proximity of the nucleophilic hydroxyl group and the electrophilic bromomethyl group makes this compound an ideal precursor for intramolecular cyclization reactions.[8][9] Under basic conditions, the phenolic proton is abstracted to form a phenoxide ion, which then acts as an internal nucleophile, attacking the benzylic carbon to form a five-membered ring. This intramolecular Williamson ether synthesis is a common and efficient method for constructing the 2,3-dihydrobenzofuran (B1216630) scaffold, a common motif in natural products and pharmacologically active molecules.[9][10][11]

Application in Drug Discovery

While this compound is a versatile building block, its direct use in the synthesis of specific, named drug molecules is not prominently documented in the search results. However, its derivatives are key intermediates. For example, the related compound 2-(4-bromomethylphenyl)propionic acid is a key intermediate in the synthesis of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID).[12] The synthetic utility of this compound in creating diverse heterocyclic libraries makes it a valuable tool for generating novel compounds for drug screening and development.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound and its reaction products.

| Spectroscopy | Observed/Predicted Data |

| ¹H NMR | Predicted shifts are available. Actual spectra for related bromophenols show characteristic aromatic and benzylic proton signals.[2][3][13] |

| ¹³C NMR | Predicted shifts are available. Data for related compounds like 2-bromophenol (B46759) is also documented.[2][3][14] |

| IR Spectroscopy | Expected to show a broad O-H stretch (~3200-3600 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), a C-O stretch (~1230 cm⁻¹), and a C-Br stretch.[15] |

| Mass Spectrometry | Data for related compounds like 2,6-dibromo-4-(bromomethyl)phenol is available, showing characteristic isotopic patterns for bromine-containing fragments.[15] |

Visualizing Synthetic Pathways and Mechanisms

Graphviz diagrams are provided to illustrate the synthesis and key reactions of this compound.

Synthesis of this compound

References

- 1. This compound | C7H7BrO | CID 13600482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 58402-38-3 [m.chemicalbook.com]

- 5. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 6. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]

- 7. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]

- 8. This compound | 58402-38-3 | Benchchem [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 11. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 12. CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

- 14. 2-Bromophenol(95-56-7) 13C NMR [m.chemicalbook.com]

- 15. 2,6-Dibromo-4-(bromomethyl)phenol | C7H5Br3O | CID 622187 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Bromomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2-(Bromomethyl)phenol, a versatile bifunctional molecule. Its unique structure, featuring both a reactive bromomethyl group and a phenolic hydroxyl group, makes it a valuable intermediate in a wide range of synthetic applications, including the development of novel therapeutic agents and functional materials.

Core Properties of this compound

The fundamental molecular attributes of this compound are summarized in the table below. These data are essential for stoichiometric calculations, analytical characterization, and the design of synthetic routes.

| Property | Value | Citations |

| Molecular Formula | C₇H₇BrO | [1][2][3] |

| Molecular Weight | 187.03 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 58402-38-3 | [1][2][4] |

| Canonical SMILES | C1=CC=C(C(=C1)CBr)O | [1] |

| InChIKey | BRKGKBKFUATGIX-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white crystalline powder | |

| Boiling Point | 253.6 ± 15.0 °C at 760 mmHg (Predicted) | [2][5] |

| Density | 1.593 ± 0.06 g/cm³ (Predicted) | [5] |

Reactivity and Synthetic Utility

This compound's significance as a synthetic building block stems from its two distinct reactive sites: the phenolic hydroxyl (-OH) group and the benzylic bromide (-CH₂Br) group. This bifunctionality allows for a diverse array of chemical transformations.

The bromomethyl group is highly susceptible to nucleophilic substitution, primarily via an Sₙ2 mechanism, making it an excellent electrophilic center for introducing various functional groups.[6] Concurrently, the phenolic hydroxyl group is acidic and can be deprotonated by a base to form a potent nucleophilic phenoxide anion, which can participate in reactions like O-alkylation.[6] The proximity of these two groups can also facilitate intramolecular reactions to form cyclic structures.[6]

Experimental Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers and can be adapted to utilize the reactivity of the phenolic hydroxyl group of this compound. The following is a general protocol for the O-alkylation of a phenol (B47542).

Objective: To synthesize an ether derivative from a phenolic alcohol via O-alkylation.

Materials:

-

Phenol derivative (e.g., this compound) (1.0 equivalent)

-

Alkyl halide (1.0 equivalent)

-

Potassium carbonate (K₂CO₃) (1.5 equivalents)

-

Acetonitrile (solvent)

-

Diethyl ether (for workup)

-

1 M Sodium hydroxide (B78521) (NaOH) solution (for workup)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Stir bar

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl acetate (B1210297) (eluents)

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add the phenol derivative (1.0 equivalent), potassium carbonate (1.5 equivalents), and acetonitrile.

-

Stir the mixture at room temperature for 15 minutes.[7]

-

-

Reaction:

-

Workup:

-

Cool the reaction mixture to room temperature.[7]

-

Filter the solid potassium carbonate and wash it with acetonitrile.[7]

-

Concentrate the filtrate under reduced pressure.[7]

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.[7]

-

Wash the organic layer with 1 M NaOH solution, followed by water, and then brine.[7]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[7]

-

-

Purification:

References

- 1. This compound | 58402-38-3 | Benchchem [benchchem.com]

- 2. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 3. benchchem.com [benchchem.com]

- 4. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-(Bromomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure, bonding, and reactivity of 2-(Bromomethyl)phenol. The information is compiled from various scientific databases and literature, offering a comprehensive resource for professionals in research and drug development.

Molecular Structure and Properties

This compound, with the chemical formula C₇H₇BrO, is a bifunctional organic compound featuring a phenol (B47542) ring substituted with a bromomethyl group at the ortho position.[1][2] This unique arrangement of a nucleophilic hydroxyl group and an electrophilic benzylic bromide makes it a versatile intermediate in organic synthesis.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrO | [2] |

| Molecular Weight | 187.03 g/mol | [2] |

| CAS Number | 58402-38-3 | [2] |

| Appearance | Predicted: Liquid | [4] |

| Boiling Point | 253.6 ± 15.0 °C (Predicted) | [5] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa | 9.35 ± 0.35 (Predicted) | [4] |

| LogP | 1.6 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

Molecular Geometry and Bonding

Table 2: Predicted Molecular Geometry of this compound

| Bond/Angle | Description | Predicted Value |

| Bond Lengths (Å) | ||

| C-Br | Carbon-Bromine bond in the bromomethyl group | 1.96 |

| C-C (aromatic) | Average Carbon-Carbon bond in the phenol ring | 1.39 |

| C-O | Carbon-Oxygen bond of the hydroxyl group | 1.36 |

| O-H | Oxygen-Hydrogen bond of the hydroxyl group | 0.96 |

| C-C (ring-CH₂Br) | Bond between the phenol ring and the bromomethyl carbon | 1.51 |

| **Bond Angles (°) ** | ||

| C-C-Br | Angle within the bromomethyl group substituent | 111.5 |

| C-C-O | Angle involving the hydroxyl-substituted carbon | 118.5 |

| C-O-H | Angle of the hydroxyl group | 109.0 |

Note: These values are computationally predicted and may vary slightly from experimental data.

The aromatic ring is planar, with the substituents lying slightly out of the plane. The presence of the hydroxyl and bromomethyl groups in ortho positions can lead to intramolecular interactions, such as weak hydrogen bonding between the hydroxyl proton and the bromine atom, which can influence the conformational preference of the bromomethyl group.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following tables summarize the expected chemical shifts and vibrational frequencies based on analyses of similar compounds and computational predictions.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

| ¹H NMR (in CDCl₃) | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic Protons | 6.8 - 7.4 | Multiplet |

| -CH₂-Br | ~4.5 | Singlet |

| -OH | 5.0 - 6.0 | Broad Singlet |

| ¹³C NMR (in CDCl₃) | Predicted Chemical Shift (ppm) | Assignment |

| C-OH | ~155 | |

| C-CH₂Br | ~125 | |

| Aromatic CH | 115 - 130 | |

| -CH₂-Br | ~33 |

Table 4: Predicted FT-IR Vibrational Frequencies (in cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3200 - 3500 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

| C-Br stretch | 600 - 700 | Medium |

Synthesis and Reactivity

This compound is a key synthetic intermediate due to its dual reactivity.

A common laboratory synthesis involves two main approaches:

-

Benzylic Bromination of o-Cresol: This method utilizes a free-radical brominating agent such as N-Bromosuccinimide (NBS) with a radical initiator like AIBN or light to selectively brominate the methyl group of o-cresol.[1][6]

-

Bromination of 2-(Hydroxymethyl)phenol: This two-step synthesis involves the initial preparation of 2-(hydroxymethyl)phenol (salicyl alcohol) followed by the conversion of the benzylic alcohol to a bromide using reagents like phosphorus tribromide (PBr₃).[7][8]

Experimental Protocol: Synthesis via Bromination of 2-(Hydroxymethyl)phenol (General Procedure)

This protocol is a generalized representation based on standard organic chemistry procedures, as a specific detailed protocol for this exact transformation was not found in the searched literature.

-

Dissolution: Dissolve 2-(hydroxymethyl)phenol (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (0.33-0.5 equivalents) dropwise to the stirred solution. The reaction is exothermic.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench by slowly adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

The reactivity of this compound is dominated by its two functional groups. The bromomethyl group is highly susceptible to nucleophilic substitution, primarily via an Sₙ2 mechanism.[1][3] The phenolic hydroxyl group is acidic and can be deprotonated to form a potent nucleophile.[1] This allows for a variety of transformations, including intramolecular cyclization to form dihydrobenzofuran.[3]

Diagrams

Caption: General experimental workflow for the synthesis of this compound.

Caption: Logical relationships of the primary reaction pathways for this compound.

References

- 1. This compound | 58402-38-3 | Benchchem [benchchem.com]

- 2. This compound | C7H7BrO | CID 13600482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. guidechem.com [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

Synthesis of 2-(Bromomethyl)phenol from o-Cresol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(bromomethyl)phenol from o-cresol (B1677501). The primary focus is on the selective benzylic bromination of the methyl group, a key transformation for producing this versatile chemical intermediate. This document outlines the prevailing synthetic methodology, including a detailed experimental protocol, reaction mechanism, and relevant quantitative data. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound, also known as o-hydroxybenzyl bromide, is a valuable bifunctional molecule possessing both a nucleophilic hydroxyl group and an electrophilic bromomethyl group.[1] This unique structural feature makes it a versatile building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The targeted synthesis of this compound from the readily available starting material, o-cresol, is a topic of significant interest in synthetic organic chemistry. The primary challenge in this transformation lies in achieving selective bromination of the benzylic methyl group while avoiding electrophilic substitution on the activated aromatic ring.

Synthetic Approach: Wohl-Ziegler Bromination

The most effective and widely recognized method for the selective benzylic bromination of alkylarenes, such as o-cresol, is the Wohl-Ziegler reaction.[2][3] This reaction employs N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent, typically carbon tetrachloride (CCl₄), and is initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under thermal or photochemical conditions.[2][4] The low concentration of bromine radicals generated in situ favors the desired benzylic substitution over competing electrophilic aromatic bromination.[5]

Reaction Mechanism

The Wohl-Ziegler bromination of o-cresol proceeds via a free-radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination.

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound from o-cresol based on the principles of the Wohl-Ziegler reaction.

Disclaimer: This protocol is provided for informational purposes only. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

o-Cresol

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-cresol in anhydrous carbon tetrachloride (CCl₄).

-

Reagent Addition: To this solution, add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (AIBN or BPO).

-

Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the reaction mixture.[3]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide precipitate.

-

Wash the filtrate with saturated sodium bicarbonate solution to remove any acidic byproducts.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Quantitative Data

The following table summarizes representative quantitative parameters for the synthesis of this compound from o-cresol. Please note that optimal conditions may vary and should be determined empirically.

| Parameter | Value | Reference/Comment |

| Molar Ratio (o-Cresol:NBS) | 1 : 1.0 - 1.1 | A slight excess of NBS is sometimes used to ensure complete conversion of the starting material. |

| Radical Initiator (AIBN/BPO) | 0.02 - 0.1 equivalents | A catalytic amount is sufficient to initiate the radical chain reaction. |

| Solvent | Carbon tetrachloride (CCl₄) | Anhydrous conditions are crucial to prevent hydrolysis of NBS and the product.[4] |

| Reaction Temperature | Reflux (approx. 77 °C for CCl₄) | Thermal energy is required to initiate the radical reaction.[4] |

| Reaction Time | 2 - 12 hours | Reaction time will vary depending on the scale and specific conditions. Monitoring by TLC is recommended. |

| Yield | 60 - 80% (reported for similar benzylic brominations) | The yield can be influenced by the purity of reagents and adherence to anhydrous conditions. |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₇BrO |

| Molecular Weight | 187.03 g/mol [6] |

| Appearance | Off-white to light yellow solid |

| Melting Point | 43-46 °C |

| ¹H NMR (CDCl₃, δ) | ~4.5 (s, 2H, -CH₂Br), ~6.8-7.3 (m, 4H, Ar-H), ~5.0-6.0 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃, δ) | ~30 (-CH₂Br), ~115-130 (Ar-C), ~155 (Ar-C-OH) |

Safety Considerations

-

o-Cresol: Toxic and corrosive. Avoid contact with skin and eyes.

-

N-Bromosuccinimide (NBS): Irritant and lachrymator. Handle in a fume hood.

-

Carbon tetrachloride (CCl₄): Toxic, carcinogenic, and environmentally hazardous. Use with extreme caution in a well-ventilated fume hood. Consider alternative solvents like acetonitrile (B52724) or chloroform (B151607) where appropriate, though reaction conditions may need to be re-optimized.[7]

-

AIBN/BPO: Can be explosive under certain conditions. Handle with care and store properly.

-

This compound: Lachrymator and irritant.

Logical Workflow for Synthesis and Analysis

Figure 2: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from o-cresol is most effectively achieved through a Wohl-Ziegler radical bromination using N-bromosuccinimide. This method provides a selective means of introducing a bromine atom onto the benzylic methyl group. Careful control of reaction conditions, particularly the use of a non-polar solvent and a radical initiator, is essential for maximizing the yield and minimizing side reactions. The resulting product is a valuable intermediate for further synthetic transformations in various fields of chemical research and development. This guide provides a foundational understanding and a practical protocol to aid researchers in the successful synthesis and application of this important chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]

- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 4. Bromination - Common Conditions [commonorganicchemistry.com]

- 5. chadsprep.com [chadsprep.com]

- 6. This compound | C7H7BrO | CID 13600482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reddit - The heart of the internet [reddit.com]

Reactivity of 2-(Bromomethyl)phenol's functional groups

An In-depth Technical Guide to the Reactivity of 2-(Bromomethyl)phenol's Functional Groups

Abstract

This compound is a versatile bifunctional organic building block of significant interest in synthetic chemistry, drug discovery, and materials science. Its unique structure, featuring a phenolic hydroxyl group and a bromomethyl group positioned ortho to each other, imparts a rich and competitive reactivity profile. This technical guide provides a comprehensive analysis of the reactivity of these two functional groups, detailing the underlying mechanisms, competitive pathways, and reaction conditions. We present key quantitative data, detailed experimental protocols for seminal reactions, and logical diagrams to illustrate the molecule's behavior, offering a critical resource for researchers, scientists, and professionals in drug development.

Introduction: The Bifunctional Nature of this compound

The synthetic utility of this compound stems from its two distinct reactive sites: the nucleophilic phenolic hydroxyl (-OH) group and the electrophilic benzylic bromide (-CH₂Br) group.[1] The interplay between these functionalities allows for a diverse range of chemical transformations. The bromomethyl group is an excellent electrophile, highly susceptible to nucleophilic substitution, while the hydroxyl group is acidic and, upon deprotonation, becomes a potent nucleophile.[1] This duality makes this compound an ideal precursor for constructing complex molecular architectures, including various heterocyclic systems.[1][2]

Reactivity of the Bromomethyl Group (Intermolecular Sₙ2 Reactions)

The primary reaction pathway for the bromomethyl group is the bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] The benzylic carbon is electrophilic and readily attacked by a wide array of nucleophiles, displacing the bromide leaving group. This allows for the facile introduction of new carbon-heteroatom bonds.[1][3]

Reaction with O-Nucleophiles (Alcohols & Phenols)

In the presence of a base, alcohols and other phenols can be deprotonated to their corresponding alkoxides or phenoxides, which then act as strong O-nucleophiles. The reaction with the bromomethyl group of this compound proceeds via a Williamson ether synthesis to form a new ether linkage.

Reaction with N-Nucleophiles (Amines)

Primary and secondary amines are effective nucleophiles that can directly displace the benzylic bromide to form the corresponding aminomethyl phenols.[1] This reaction is fundamental in the synthesis of various ligands and pharmaceutical intermediates.

Reaction with S-Nucleophiles (Thiols)

Thiols, upon deprotonation to thiolates, are excellent soft nucleophiles that react efficiently with the soft electrophilic center of the bromomethyl group to yield thioethers.

Figure 1. General scheme for intermolecular Sₙ2 reactions at the bromomethyl position.

Data Summary for Intermolecular Reactions

While extensive quantitative comparisons for this compound are sparse in the literature, the Sₙ2 reactivity is well-established. The table below summarizes representative transformations. Yields are highly dependent on the specific substrate, nucleophile, and reaction conditions.

| Nucleophile Class | Example Nucleophile | Base | Typical Product | Representative Yield (%) |

| O-Nucleophile | 4-(decyloxy)phenol | K₂CO₃ | Ether derivative | ~50[4] |

| N-Nucleophile | Primary/Secondary Amine | - | 2-((Alkylamino)methyl)phenol | Good to Excellent |

| S-Nucleophile | Thiol | Base | 2-((Alkylthio)methyl)phenol | Good to Excellent |

| Table 1. Representative Intermolecular Reactions. |

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group of this compound is acidic and can participate in reactions typical of phenols, most notably O-alkylation and O-acylation.

O-Alkylation (Williamson Ether Synthesis)

Upon deprotonation with a suitable base (e.g., NaOH, K₂CO₃, NaH), the resulting phenoxide ion becomes a potent nucleophile.[1] This phenoxide can then react with an external alkyl halide in a classic Williamson ether synthesis to form a phenolic ether.[5] For this reaction to be effective, the external alkyl halide should ideally be primary to avoid competing elimination reactions.[5]

O-Acylation (Esterification)

Phenols react slowly with carboxylic acids, so esterification is more efficiently achieved using more reactive acylating agents like acyl chlorides or acid anhydrides.[6] The reaction with an acyl chloride is often vigorous and produces the corresponding phenyl ester and HCl gas.[7] The reaction can be accelerated by first converting the phenol (B47542) to the more nucleophilic phenoxide ion using a base like sodium hydroxide.[8]

Competitive Landscape: Intramolecular vs. Intermolecular Reactivity

A critical aspect of this compound chemistry is the competition between intramolecular and intermolecular reaction pathways, which is dictated by the reaction conditions.[1]

Intramolecular Cyclization to Dihydrobenzofuran

Under basic conditions, the deprotonated phenoxide can act as an internal nucleophile, attacking the adjacent electrophilic bromomethyl group.[1][2] This intramolecular Sₙ2 reaction results in the formation of a stable five-membered ring, yielding 2,3-dihydrobenzofuran.[1] This cyclization is often the dominant pathway in the presence of a base and the absence of a strong, external nucleophile.

Factors Governing Reaction Pathways

The outcome of the reaction is a delicate balance between several factors:

-

Base: The presence of a base is required to deprotonate the phenol, generating the nucleophilic phenoxide necessary for either pathway.

-

External Nucleophile: In the presence of a strong external nucleophile (e.g., an amine or thiolate) at a sufficient concentration, the intermolecular pathway may be favored over the intramolecular cyclization.[1]

-

Concentration: Intramolecular reactions are generally favored at low concentrations, as this reduces the probability of two different molecules colliding. Conversely, higher concentrations favor intermolecular reactions.

Figure 2. Competitive reaction pathways for the phenoxide intermediate of this compound.

Experimental Protocols

The following sections provide generalized, representative protocols for key transformations of this compound. Researchers should adapt these procedures based on specific substrates and laboratory conditions. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

General Protocol for Intermolecular O-Alkylation (Williamson Ether Synthesis)

This protocol describes the reaction of an external alcohol/phenol with the bromomethyl group.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the nucleophilic alcohol or phenol (1.0 eq.) and a suitable anhydrous solvent (e.g., acetone (B3395972), DMF).

-

Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃, 2-3 eq.) or sodium hydride (NaH, 1.1 eq., use with caution) to the stirred solution.

-

Substrate Addition: Add this compound (1.1 eq.) to the mixture.

-

Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for Intermolecular N-Alkylation

This protocol details the reaction of an amine with the bromomethyl group.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent like ethanol (B145695) or acetonitrile (B52724).

-

Amine Addition: Add the primary or secondary amine (2.2 eq., one equivalent acts as the nucleophile and the other as a base for the HBr byproduct) to the solution. For less reactive amines, a non-nucleophilic base (e.g., triethylamine (B128534) or K₂CO₃) may be added.

-

Reaction: Stir the mixture at room temperature or heat to reflux for 4-24 hours, monitoring by TLC.

-

Workup: Cool the reaction mixture and evaporate the solvent. Add water and an organic solvent (e.g., dichloromethane). Separate the layers.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization.

General Protocol for O-Acylation (Esterification)

This protocol describes the esterification of the phenolic hydroxyl group.

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) or THF in a round-bottom flask. Add a non-nucleophilic base like pyridine (B92270) or triethylamine (1.2 eq.).

-

Acylating Agent Addition: Cool the flask in an ice bath (0 °C). Slowly add the acyl chloride or acid anhydride (B1165640) (1.1 eq.) dropwise to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction by adding water. Separate the organic layer. Wash sequentially with dilute HCl (to remove excess amine), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude ester by column chromatography or recrystallization.[9]

General Protocol for Intramolecular Cyclization

This protocol is designed to favor the formation of 2,3-dihydrobenzofuran.

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a polar aprotic solvent like acetone or acetonitrile in a round-bottom flask fitted with a reflux condenser.

-

Base Addition: Add a mild base, such as potassium carbonate (1.5 eq.).

-

Reaction: Heat the reaction mixture to reflux and stir for 6-18 hours. The absence of a strong external nucleophile ensures the intramolecular pathway is favored. Monitor the reaction by TLC.

-

Workup: Cool the mixture to room temperature and filter to remove the inorganic base.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product, 2,3-dihydrobenzofuran, can be purified by distillation or column chromatography.

Conclusion

This compound exhibits a rich and synthetically valuable reactivity profile governed by its two ortho-positioned functional groups. The electrophilic bromomethyl group readily undergoes Sₙ2 reactions with a host of nucleophiles, while the acidic hydroxyl group can be converted into a potent internal or external nucleophile. The ability to selectively favor intermolecular substitution or intramolecular cyclization by carefully choosing reaction conditions—primarily the nature and concentration of the nucleophile—makes this compound a powerful and versatile tool for the synthesis of diverse chemical structures, from pharmaceutical scaffolds to complex heterocyclic systems. A thorough understanding of this competitive reactivity is paramount for its effective utilization in modern organic synthesis.

References

- 1. This compound | 58402-38-3 | Benchchem [benchchem.com]

- 2. cactus.utahtech.edu [cactus.utahtech.edu]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. shout.education [shout.education]

- 9. revroum.lew.ro [revroum.lew.ro]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-(Bromomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 2-(Bromomethyl)phenol. Due to its bifunctional nature, possessing both a highly reactive benzylic bromide and a strongly activating phenolic hydroxyl group, this compound presents unique challenges and opportunities in synthetic chemistry. This document outlines the governing principles of regioselectivity, predicts reaction outcomes for key electrophilic substitutions, and provides representative experimental protocols based on analogous phenolic systems.

Regioselectivity: The Interplay of Directing Groups

The outcome of electrophilic aromatic substitution on the this compound ring is dictated by the combined electronic and steric effects of the hydroxyl (-OH) and bromomethyl (-CH₂Br) substituents.

The Dominant Director: The Hydroxyl Group

The phenolic hydroxyl group is one of the most powerful activating groups in electrophilic aromatic substitution.[1][2] Through its strong positive mesomeric (+M) effect, a lone pair of electrons from the oxygen atom is delocalized into the aromatic π-system. This significantly increases the electron density of the ring, making it highly nucleophilic and much more reactive than benzene.[3][4] This electron donation is most pronounced at the positions ortho and para to the hydroxyl group (C6 and C4, respectively), making the -OH group a strong ortho, para-director.[1]

The Secondary Director: The Bromomethyl Group

The bromomethyl group (-CH₂Br) exhibits a net electron-withdrawing effect, primarily through the negative inductive (-I) effect of the electronegative bromine atom. This is quantified by its Hammett constants, which are positive (σ_meta = +0.11, σ_para = +0.12), indicating its character as a deactivating group.[5] Unlike strongly deactivating groups (e.g., -NO₂), alkyl groups with halogen substituents are still considered ortho, para-directors, although their influence is weak.[6]

Combined Effect and Predicted Outcome

In this compound, the powerful activating and directing effect of the hydroxyl group overwhelmingly dominates the weaker, deactivating effect of the bromomethyl group.[1] Therefore, electrophilic attack will be directed to the positions activated by the -OH group: C4 (para) and C6 (ortho).

However, the C6 position is immediately adjacent to the sterically demanding bromomethyl group. Consequently, for most electrophilic substitution reactions, the incoming electrophile will preferentially attack the less hindered C4 (para) position . The C6-substituted isomer is expected to be a minor product.

Caption: Logical workflow of directing effects in this compound.

Key Electrophilic Substitution Reactions

While specific literature on the electrophilic substitution of this compound is scarce, reliable predictions and experimental designs can be formulated based on well-established phenol (B47542) chemistry.

Halogenation (e.g., Bromination)

Due to the highly activated ring, halogenation of phenols occurs readily without a Lewis acid catalyst.[7] To prevent polysubstitution, the reaction must be carried out under mild conditions, typically using a non-polar solvent.

-

Predicted Major Product : 4-Bromo-2-(bromomethyl)phenol.

-

Key Considerations : Using bromine water or other polar solvents will likely lead to the formation of 2,4,6-tribromophenol, with potential displacement of the bromomethyl group under harsh conditions.

Representative Experimental Protocol (Monobromination): This protocol is adapted from the established procedure for the monobromination of phenol and serves as an illustrative guide.[7][8]

-

Dissolve this compound (1 equivalent) in a non-polar solvent such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) at low temperature (0-5 °C).

-

Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with constant stirring.

-

Maintain the low temperature for the duration of the addition and allow the reaction to proceed for an additional 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove unreacted bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to isolate the 4-bromo-2-(bromomethyl)phenol isomer.

Nitration

Direct nitration of phenols can lead to oxidative decomposition and the formation of tarry byproducts, especially with concentrated nitric acid.[2] Therefore, dilute nitric acid at room temperature is typically employed for mononitration.

-

Predicted Major Product : 4-Nitro-2-(bromomethyl)phenol.

-

Key Considerations : The use of concentrated nitric acid, especially with sulfuric acid, will likely lead to polysubstitution and significant oxidation. The two main products, the ortho- and para-isomers, can often be separated by steam distillation due to the intramolecular hydrogen bonding in the ortho-isomer.[7]

| Starting Material | Reagents | o-Product Yield | p-Product Yield | Reference |

| Phenol | NaNO₃, Mg(HSO₄)₂, wet SiO₂ in CH₂Cl₂ | 36% | 26% | [9][10] |

| Table 1: Representative yields for the mononitration of phenol under mild, heterogeneous conditions. |

Representative Experimental Protocol (Mononitration): This protocol is adapted from the established procedure for the mononitration of phenol and serves as an illustrative guide.[7][11]

-

Add this compound (1 equivalent) to dilute nitric acid (approx. 20%) at room temperature (around 20-22 °C) with vigorous stirring.

-

Continue stirring for several hours until the reaction is complete (monitor by TLC). An oily layer of the nitrated products may form.

-

Separate the organic layer. If the product solidifies, it can be filtered.

-

Wash the product with cold water to remove residual acid.

-

The mixture of ortho and para isomers can be separated by steam distillation. The ortho-isomer (6-nitro-2-(bromomethyl)phenol) will be steam-volatile, while the para-isomer (4-nitro-2-(bromomethyl)phenol) will remain in the distillation flask.

-

Purify each isomer further by recrystallization.

Caption: Representative workflow for the nitration and separation of isomers.

Sulfonation

The sulfonation of phenol is a reversible reaction where the product distribution is temperature-dependent. At lower temperatures, the reaction is under kinetic control and favors the formation of the ortho-isomer. At higher temperatures, it is under thermodynamic control, and the more stable para-isomer predominates.[12]

-

Predicted Major Product : this compound-4-sulfonic acid (thermodynamic product, high temp).

-

Predicted Minor Product : this compound-6-sulfonic acid (kinetic product, low temp).

Representative Experimental Protocol (Sulfonation): This protocol is adapted from the established procedure for the sulfonation of phenol and serves as an illustrative guide.[12]

-

Add concentrated sulfuric acid (2 equivalents) to this compound (1 equivalent) slowly and with stirring.

-

For the para-isomer (Thermodynamic Control): Heat the mixture to approximately 100 °C and maintain this temperature for several hours.

-

For the ortho-isomer (Kinetic Control): Maintain the reaction mixture at a lower temperature (e.g., 25 °C) for a longer duration.

-

After the reaction is complete, cool the mixture and pour it onto crushed ice.

-

The sulfonic acid product, being water-soluble, will be in the aqueous phase. It can often be precipitated by the addition of a saturated sodium chloride solution (salting out).

-

Filter the precipitated sulfonic acid and recrystallize from a suitable solvent.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not effective for this compound and other phenolic substrates for several reasons:

-

Catalyst Deactivation : The Lewis acid catalyst (e.g., AlCl₃) required for the reaction forms a complex with the lone pair electrons on the phenolic oxygen. This deactivates the ring toward electrophilic attack.[13][14]

-

Competing O-Acylation : In acylation reactions, the acylating agent can react at the phenolic oxygen to form an ester (O-acylation) instead of at the ring (C-acylation).[14]

-

Side Reactions of the Bromomethyl Group : The benzylic bromide is susceptible to reaction under Friedel-Crafts conditions. The Lewis acid can promote ionization of the bromide, forming a benzylic carbocation that could lead to intermolecular alkylation of another phenol molecule, resulting in polymerization or a complex mixture of products.

Due to these significant challenges, Friedel-Crafts reactions are not a recommended synthetic route for the C-alkylation or C-acylation of this compound without protection of the hydroxyl group.

Summary of Predicted Reactions

| Reaction | Reagents | Predicted Major Product | Key Challenges & Considerations |

| Halogenation | Br₂ in CS₂ or CCl₄, low temp. | 4-Bromo-2-(bromomethyl)phenol | Avoid polar solvents to prevent polysubstitution. |

| Nitration | Dilute HNO₃, room temp. | 4-Nitro-2-(bromomethyl)phenol | Avoid concentrated acids to prevent oxidation and polysubstitution. Isomer separation is required. |

| Sulfonation | Conc. H₂SO₄, ~100 °C | This compound-4-sulfonic acid | Reaction is temperature-dependent and reversible. Ortho isomer is formed at lower temperatures. |

| Friedel-Crafts | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Not Recommended | Catalyst deactivation by -OH group, competing O-acylation, and side reactions at the -CH₂Br site leading to polymerization. |

| Table 2: Summary of predicted outcomes for electrophilic substitution reactions on this compound. |

References

- 1. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Hammett substituent constants [stenutz.eu]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. (ii) Halogenation: On treating phenol with bromine, different reaction pr.. [askfilo.com]

- 9. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. corning.com [corning.com]

- 12. Sciencemadness Discussion Board - Sulfonation of Phenol - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. echemi.com [echemi.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

Nucleophilic substitution mechanism of the bromomethyl group

An In-depth Technical Guide to the Nucleophilic Substitution Mechanism of the Bromomethyl Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromomethyl group (-CH₂Br) is a cornerstone functional group in the field of organic synthesis, prized for its reactivity as a potent electrophile. This reactivity makes it an invaluable synthon for the construction of carbon-heteroatom and carbon-carbon bonds, which are fundamental transformations in the synthesis of a vast array of organic molecules. Its utility is particularly pronounced in the pharmaceutical industry, where the introduction of specific pharmacophores or the modification of lead compounds often relies on the predictable and efficient reactivity of the bromomethyl moiety.[1][2] Nucleophilic substitution reactions involving this group are central to the synthesis of many drug candidates and approved medicines.[3][4]

This technical guide provides a comprehensive overview of the nucleophilic substitution mechanisms governing the reactions of the bromomethyl group. It delves into the mechanistic dichotomy of S_N1 and S_N2 pathways, the critical factors that influence which mechanism prevails, and the practical application of this chemistry in research and drug development.

Core Concepts: The S_N1 and S_N2 Mechanisms

Nucleophilic substitution reactions of compounds containing a bromomethyl group, particularly benzylic bromides, can proceed through two distinct mechanisms: bimolecular nucleophilic substitution (S_N2) and unimolecular nucleophilic substitution (S_N1).[5][6] The operative pathway is dictated by a range of factors including the structure of the substrate, the nature of the nucleophile, the choice of solvent, and the leaving group.

The S_N2 Mechanism: A Concerted Pathway

The S_N2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[1][7] This "backside attack" results in an inversion of stereochemistry at the reaction center.[8][9] The reaction rate is dependent on the concentration of both the substrate and the nucleophile, leading to a second-order rate law: Rate = k[Substrate][Nucleophile].[8][10]

Primary alkyl halides, like those containing a bromomethyl group, are sterically unhindered and therefore are prime candidates for the S_N2 pathway.[8][11]

Caption: The S_N2 mechanism: a single, concerted step.

The S_N1 Mechanism: A Stepwise Pathway

In contrast, the S_N1 mechanism is a two-step process.[12] The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate.[9][12] The second, faster step is the attack of the nucleophile on this planar carbocation.[9] Because the nucleophile can attack from either face of the carbocation, the S_N1 reaction typically leads to a racemic mixture of products if the starting material is chiral.[9] The rate of an S_N1 reaction depends only on the concentration of the substrate, resulting in a first-order rate law: Rate = k[Substrate].[10][12]

While primary alkyl halides generally do not form stable carbocations, benzylic bromides are an important exception. The carbocation formed from the departure of the bromide is resonance-stabilized by the adjacent aromatic ring, making the S_N1 pathway accessible.[5][13][14][15]

Caption: The S_N1 mechanism: a two-step process via a carbocation.

Key Factors Influencing the Reaction Mechanism

The competition between the S_N1 and S_N2 pathways for a bromomethyl-containing substrate is a delicate balance, influenced by several key factors.

Substrate Structure

-

Steric Hindrance: The S_N2 reaction is highly sensitive to steric bulk around the electrophilic carbon.[8][16][17] The less hindered the carbon atom, the faster the S_N2 reaction. Primary substrates like those with a bromomethyl group are ideal for S_N2 reactions.[16] Increased substitution on adjacent carbons (β-substitution) can also slow down S_N2 reactions.[18]

-

Carbocation Stability: The S_N1 reaction relies on the formation of a stable carbocation. For bromomethyl groups attached to an aromatic ring (benzylic bromides), the resulting primary carbocation is significantly stabilized by resonance, which delocalizes the positive charge into the ring.[5][13][19] This stabilization makes the S_N1 pathway viable for benzylic systems. Electron-donating groups on the aromatic ring can further stabilize the carbocation, increasing the rate of S_N1 reactions.[20] Conversely, electron-withdrawing groups destabilize the carbocation.[20][21]

The Nucleophile

-

Strength and Concentration: The S_N2 reaction rate is directly proportional to the concentration of the nucleophile.[8] Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻, CN⁻, OH⁻) favor the S_N2 mechanism.[22][23] In contrast, the S_N1 reaction rate is independent of the nucleophile's concentration, so weak nucleophiles (e.g., H₂O, ROH) favor the S_N1 pathway, often acting as the solvent in what is termed a solvolysis reaction.[12][22]

The Leaving Group

A good leaving group is a species that is stable on its own, typically a weak base.[24][25] The bromide ion (Br⁻) is the conjugate base of a strong acid (HBr), making it a very good leaving group and facilitating both S_N1 and S_N2 reactions.[24][26] Its leaving group ability is better than chloride and fluoride (B91410) but generally slightly less effective than iodide.[24][26]

Solvent Effects

The choice of solvent has a profound impact on the reaction mechanism and rate.[27][28]

-

Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can form hydrogen bonds. They are excellent at solvating both cations and anions.[22][29] By stabilizing the carbocation intermediate and the leaving group anion, polar protic solvents strongly favor the S_N1 mechanism.[27][28][29] They can, however, slow down S_N2 reactions by forming a solvent shell around the nucleophile, hindering its ability to attack the substrate.[22][23]

-

Polar Aprotic Solvents: These solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile) possess dipoles but lack O-H or N-H bonds.[6] They can solvate cations but are poor at solvating anions.[23] This leaves the "naked" nucleophile highly reactive, thus dramatically accelerating the rate of S_N2 reactions.[6][23][27]

Quantitative Data Presentation

The following table summarizes relative rate data for nucleophilic substitution reactions, illustrating the principles discussed above.

| Substrate | Nucleophile | Solvent | Relative Rate (S_N2) | Relative Rate (S_N1) | Reference(s) |

| CH₃-Br | Cl⁻ | Acetone | 1 | Very Slow | [17][30] |

| CH₃CH₂-Br | Cl⁻ | Acetone | 0.03 | Extremely Slow | [17][30] |

| (CH₃)₂CH-Br | Cl⁻ | Acetone | 0.001 | Slow | [17][30] |

| (CH₃)₃C-Br | Cl⁻ | Acetone | ~0 | Fast | [17][30] |

| Benzyl-Br | N₃⁻ | Methanol | 100 | - | [31] |

| Benzyl-Br | H₂O | Ethanol/H₂O | - | Fast | [13] |

| p-Methoxybenzyl-Br | H₂O | Acetone/H₂O | - | ~500 (vs. Benzyl-Br) | [32] |

| p-Nitrobenzyl-Br | H₂O | Acetone/H₂O | - | ~0.0002 (vs. Benzyl-Br) | [32] |

Note: Relative rates are approximate and intended for comparative purposes.

Experimental Protocols

General Protocol for an S_N2 Reaction with a Bromomethyl Compound

This protocol outlines a general procedure for the reaction of a bromomethyl-containing substrate with a nucleophile under S_N2 conditions.

Materials:

-

Bromomethyl substrate (e.g., benzyl (B1604629) bromide) (1.0 eq)

-

Nucleophile (e.g., sodium azide, potassium cyanide, or an amine) (1.1 - 1.5 eq)

-

Polar aprotic solvent (e.g., DMF, Acetone, or Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Stir plate and stir bar

-

Reaction flask and condenser

-

Thermometer

Procedure:

-

Setup: Assemble a clean, dry reaction flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

-

Reagent Addition: Dissolve the bromomethyl substrate in the chosen polar aprotic solvent. In a separate flask, dissolve the nucleophile in the same solvent. If the nucleophile is a salt, ensure it is soluble; sonication may be required.

-

Reaction: Add the nucleophile solution to the stirring substrate solution at room temperature. The reaction may be exothermic. If necessary, the reaction mixture can be heated to a specific temperature (e.g., 50-80 °C) to increase the rate.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical TLC system for a benzyl bromide reaction might be a 9:1 mixture of hexane (B92381) and ethyl acetate. The disappearance of the starting material and the appearance of a new product spot indicates the reaction is proceeding.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter. Concentrate the solvent under reduced pressure.

-

Characterization: Purify the crude product by column chromatography or recrystallization. Characterize the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Caption: General workflow for a nucleophilic substitution experiment.

Conclusion

The nucleophilic substitution of the bromomethyl group is a versatile and powerful transformation in organic synthesis. Its ability to proceed via both S_N1 and S_N2 mechanisms, particularly in benzylic systems, allows for a high degree of control over reaction outcomes through the careful selection of substrate, nucleophile, and solvent. For researchers and drug development professionals, a deep understanding of these mechanistic principles is essential for the rational design of synthetic routes, the optimization of reaction conditions, and the efficient construction of complex molecular architectures that are the foundation of modern medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]

- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. CK12-Foundation [flexbooks.ck12.org]

- 10. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Khan Academy [khanacademy.org]

- 13. brainly.com [brainly.com]

- 14. homework.study.com [homework.study.com]

- 15. quora.com [quora.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. quora.com [quora.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Video: Leaving Groups [jove.com]

- 25. Substitution Reactions (on Saturated Carbons) — Making Molecules [makingmolecules.com]

- 26. m.youtube.com [m.youtube.com]

- 27. users.wfu.edu [users.wfu.edu]

- 28. quora.com [quora.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. spcmc.ac.in [spcmc.ac.in]

- 32. Solved Benzyl bromides 5 and 6 can undergo nucleophilic | Chegg.com [chegg.com]

Intramolecular versus intermolecular reactivity of 2-(Bromomethyl)phenol

An In-depth Technical Guide to the Intramolecular versus Intermolecular Reactivity of 2-(Bromomethyl)phenol

Introduction

This compound is a bifunctional aromatic compound of significant interest in fine chemical synthesis, drug development, and material science.[1][2] Its chemical architecture, featuring a nucleophilic phenolic hydroxyl (-OH) group positioned ortho to an electrophilic benzylic bromide (-CH₂Br) group, gives rise to a fascinating and synthetically useful dichotomy in its reactivity.[1][3] This unique arrangement allows the molecule to participate in a competitive interplay between intramolecular (ring-forming) and intermolecular (substitutive) reaction pathways.

The outcome of a reaction involving this compound is highly dependent on the specific conditions employed, including the nature of the base, the presence and strength of external nucleophiles, solvent, and temperature.[1] A thorough understanding of these controlling factors is paramount for researchers and scientists aiming to leverage this versatile building block for the construction of complex molecular architectures, from heterocyclic scaffolds prevalent in pharmaceuticals to functionalized polymers.[1][2][3] This guide provides a detailed exploration of these competing pathways, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the core principles governing its reactivity.

Core Concepts: A Tale of Two Pathways

The reactivity of this compound is primarily dictated by the SN2 (bimolecular nucleophilic substitution) mechanism at the benzylic carbon.[1] The critical choice is whether the nucleophile originates from within the molecule itself (intramolecular) or from an external source (intermolecular).

Intramolecular Reactivity: The Path to Cyclization

Under basic conditions, the acidic phenolic proton can be abstracted to form a phenoxide anion. This anion is a potent, endogenously positioned nucleophile.[1] The proximity of the nucleophilic oxygen to the electrophilic benzylic carbon facilitates a rapid intramolecular SN2 attack, displacing the bromide leaving group. This process, a classic example of the Williamson ether synthesis, results in the formation of a stable, five-membered heterocyclic ring system: 2,3-dihydrobenzofuran .[1][3]

-

Key Requirement : Presence of a base to deprotonate the phenol (B47542).

-

Mechanism : Intramolecular SN2 reaction.

-

Product : 2,3-Dihydrobenzofuran.

This intramolecular pathway is often kinetically favored due to the high effective concentration of the tethered nucleophile, a concept known as the "proximity effect" or "neighboring group participation."

Intermolecular Reactivity: The Path of Substitution

In the presence of a strong, external nucleophile, an intermolecular SN2 reaction can outcompete the intramolecular cyclization.[1] In this scenario, the external nucleophile directly attacks the electrophilic carbon of the bromomethyl group, leading to the formation of a new carbon-nucleophile bond.

-

Key Requirement : Presence of a strong external nucleophile (e.g., amines, thiols, other phenoxides).[1]

-

Mechanism : Intermolecular SN2 reaction.

-

Products : Substituted phenols (e.g., 2-((alkylamino)methyl)phenols, 2-((alkylthio)methyl)phenols).[1]

The success of the intermolecular pathway hinges on the nucleophilicity and concentration of the external reagent being sufficient to intercept the benzylic bromide before the intramolecular cyclization can occur.

Kinetic vs. Thermodynamic Control

The competition between these two pathways is a classic example of kinetic versus thermodynamic control.[4][5][6]

-

Kinetic Control : This regime governs reactions where the product distribution is determined by the relative rates of formation. The product with the lowest activation energy (the one that forms fastest) will predominate.[4][7][8] Such conditions often involve lower temperatures and shorter reaction times, which make the reaction effectively irreversible.[7][8] The intramolecular cyclization of this compound is often the kinetically favored product.

-

Thermodynamic Control : This regime applies when reactions are reversible, allowing an equilibrium to be established. The product distribution is then determined by the relative thermodynamic stability of the products. The most stable product (lowest Gibbs free energy) will be the major product.[4][5][7] These conditions typically involve higher temperatures and longer reaction times.[7] While the cyclic product is quite stable, a product formed from a very strong external nucleophile in an intermolecular reaction could potentially be more thermodynamically favored under certain conditions.

Data Presentation